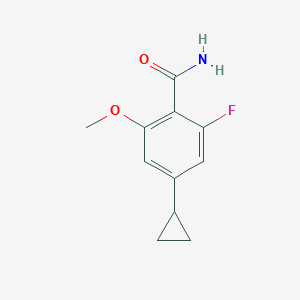

4-Cyclopropyl-2-fluoro-6-methoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12FNO2 |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

4-cyclopropyl-2-fluoro-6-methoxybenzamide |

InChI |

InChI=1S/C11H12FNO2/c1-15-9-5-7(6-2-3-6)4-8(12)10(9)11(13)14/h4-6H,2-3H2,1H3,(H2,13,14) |

InChI Key |

JOOBVUMRDUHWNO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2CC2)F)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopropyl 2 Fluoro 6 Methoxybenzamide

Precursor Synthesis and Halogenated Aromatic Intermediates

The synthesis of 4-cyclopropyl-2-fluoro-6-methoxybenzamide typically commences with the preparation of a suitable halogenated aromatic intermediate, most commonly 4-bromo-2-fluoro-6-methoxybenzamide (B8198787). This precursor contains the necessary functionalities and a reactive handle (the bromine atom) for the subsequent cross-coupling reaction.

The synthesis of this intermediate often starts from a more readily available substituted benzoic acid, such as 4-bromo-2-fluorobenzoic acid. The methoxy (B1213986) group can be introduced at a later stage, for instance, by nucleophilic aromatic substitution on a precursor like 2,4-difluoro-bromobenzene, followed by subsequent functional group manipulations to install the carboxamide. A plausible synthetic route to 4-bromo-2-fluoro-6-methoxybenzamide would involve the initial synthesis of 4-bromo-2-fluoro-6-methoxybenzoic acid, which is then converted to the corresponding benzamide (B126).

The synthesis of the precursor 4-bromo-2-fluorobenzoic acid has been reported through methods such as the oxidation of 1-bromo-2-fluoro-4-methylbenzene using strong oxidizing agents like potassium permanganate. Alternatively, it can be prepared by the oxidation of 4-bromo-2-fluorobenzaldehyde. rsc.org

Once the 4-bromo-2-fluoro-6-methoxybenzoic acid is obtained, it can be converted to the primary amide, 4-bromo-2-fluoro-6-methoxybenzamide. Standard amidation procedures can be employed for this transformation. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using coupling agents, followed by reaction with an ammonia (B1221849) source. A similar transformation has been documented for the synthesis of 4-bromo-2-fluoro-N-methylbenzamide, where 4-bromo-2-fluorobenzoic acid is reacted with methylamine (B109427) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). chemicalbook.com A similar protocol using an ammonia source would yield the desired primary amide.

Cross-Coupling Strategies for Cyclopropyl (B3062369) Moiety Installation

With the halogenated aromatic intermediate in hand, the crucial cyclopropyl group is introduced via a cross-coupling reaction. The Suzuki-Miyaura coupling is a widely employed and effective method for this transformation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the synthesis of this compound, this reaction involves the coupling of 4-bromo-2-fluoro-6-methoxybenzamide with cyclopropylboronic acid in the presence of a palladium catalyst and a base.

A general representation of this reaction is as follows:

This reaction is favored for its mild conditions and tolerance of a wide range of functional groups, making it suitable for use on complex molecules.

Optimization of Catalytic Systems, Ligands, and Co-catalysts

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalytic system. The selection of the palladium source and the supporting ligand is critical for achieving high yields and reaction efficiency.

Catalytic Systems: Various palladium sources can be used, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices.

Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For the coupling of alkylboronic acids, such as cyclopropylboronic acid, sterically bulky and electron-rich phosphine (B1218219) ligands are often preferred. Examples of effective ligands for similar transformations include tricyclohexylphosphine (B42057) (PCy₃), XPhos, and n-BuPAd₂. nih.gov The choice of ligand can significantly impact the reaction rate and the suppression of side reactions.

Co-catalysts: In some cases, co-catalysts or additives can enhance the reaction. For instance, the use of silver(I) oxide (Ag₂O) in combination with a base like cesium fluoride (B91410) (CsF) has been shown to promote the Suzuki-Miyaura coupling of challenging substrates. nih.gov

The optimization of these components is crucial for developing a robust and efficient synthesis. Below is an interactive table summarizing common catalytic systems used in Suzuki-Miyaura couplings for aryl-cyclopropyl bond formation.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 100 |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80-100 |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100 |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF/Ag₂O | THF | Room Temp - 60 |

Reaction Condition Profiling: Temperature, Solvent Effects, and Concentration

The optimization of reaction conditions is a critical aspect of developing an efficient Suzuki-Miyaura coupling protocol.

Temperature: The reaction temperature can significantly influence the reaction rate. While some highly active catalyst systems can facilitate the reaction at room temperature, elevated temperatures, typically in the range of 80-110 °C, are often required to drive the reaction to completion, especially with less reactive aryl halides.

Solvent Effects: The choice of solvent is also crucial. A mixture of an organic solvent and water is frequently used in Suzuki-Miyaura reactions. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the aryl halide and the organoborane. Common solvent systems include toluene/water, dioxane/water, and DMF/water. The use of a biphasic system can facilitate the transmetalation step. Research has shown that the addition of water can have a significant accelerating effect on the coupling of cyclopropylboronic acid with aryl bromides.

Concentration: The concentration of the reactants can also affect the reaction outcome. While higher concentrations may lead to faster reaction rates, they can also promote the formation of side products. Therefore, finding an optimal concentration is essential for maximizing the yield of the desired product.

Mechanistic Investigations of Cyclopropyl-Aryl Bond Formation

The mechanism of the Suzuki-Miyaura coupling reaction is generally understood to proceed through a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 4-bromo-2-fluoro-6-methoxybenzamide), forming a Pd(II) intermediate.

Transmetalation: The organoborane (cyclopropylboronic acid), activated by the base, transfers the cyclopropyl group to the palladium center, displacing the halide. This step forms a diorganopalladium(II) complex.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond (the cyclopropyl-aryl bond) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Methodologies for Amide Formation

In an alternative synthetic route, the cyclopropyl moiety can be introduced before the formation of the amide group. This would involve the synthesis of 4-cyclopropyl-2-fluoro-6-methoxybenzoic acid as a key intermediate. This benzoic acid derivative would then be converted to the final product, this compound.

The formation of the primary amide from the corresponding carboxylic acid can be achieved through several standard methods:

Activation with Coupling Reagents: The carboxylic acid can be activated in situ using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDCI) or phosphonium (B103445) salts (e.g., BOP, PyBOP), in the presence of an ammonia source (e.g., ammonium (B1175870) chloride and a non-nucleophilic base).

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then treated with ammonia or an ammonia equivalent to form the amide.

Ester Aminolysis: The carboxylic acid can be first converted to an ester (e.g., a methyl or ethyl ester), which is then subjected to aminolysis with ammonia. This method might require more forcing conditions (higher temperatures and pressures) compared to the other methods.

Condensation Reactions with Ammonia or Ammonium Equivalents

The most direct approach to forming the benzamide is the condensation of the parent carboxylic acid with ammonia or an ammonium salt. This method is highly atom-economical but can be challenging, particularly with sterically hindered substrates like the 2,6-disubstituted benzoic acid precursor required here. High temperatures and pressures may be necessary to drive the dehydration reaction, which can be incompatible with sensitive functional groups.

To overcome the high activation energy of direct amidation, various mediating agents can be employed. Lewis acids such as titanium tetrachloride (TiCl₄) can activate the carboxylic acid, facilitating nucleophilic attack by ammonia at lower temperatures. nih.gov Similarly, borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have been shown to be effective reagents for direct amidation, proceeding under relatively mild conditions. acs.org Another approach is transamidation, where a pre-existing amide is reacted with an ammonia source, such as ammonium carbonate, to yield the desired primary amide. google.com

Table 1: Reagents for Direct Condensation of Carboxylic Acids with Amines

| Reagent/Catalyst | Typical Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Titanium Tetrachloride (TiCl₄) | Pyridine, 85 °C | Wide range of acids and amines | nih.gov |

| B(OCH₂CF₃)₃ | MeCN, 80-100 °C | Effective for many acids, including some hindered ones | acs.org |

Activated Ester and Acyl Halide Routes

A more common and often more reliable method involves a two-step process where the carboxylic acid is first converted into a highly reactive intermediate, which is then treated with ammonia.

Acyl Halide Route: The carboxylic acid can be converted to 4-cyclopropyl-2-fluoro-6-methoxybenzoyl chloride using standard halogenating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.orgslideshare.net The resulting acyl chloride is a potent electrophile that reacts readily and often exothermically with aqueous or gaseous ammonia to form the primary benzamide. slideshare.net An excess of ammonia or the addition of a non-nucleophilic base is typically required to neutralize the HCl byproduct. slideshare.net

Activated Ester/Intermediate Route: A wide array of coupling reagents can activate the carboxylic acid in situ to form an intermediate that is readily attacked by ammonia. These methods avoid the handling of moisture-sensitive and corrosive acyl chlorides. Common coupling agents include carbodiimides, phosphonium salts (like BOP or PyBOP), and uronium salts (like HBTU or HATU). organic-chemistry.org For instance, N,N'-Carbonyldiimidazole (CDI) reacts with the carboxylic acid to form a reactive acylimidazole intermediate, which subsequently reacts with ammonia to furnish the benzamide. researchgate.net

Table 2: Common Reagents for Carboxylic Acid Activation

| Activating Agent | Intermediate Formed | Key Features | Reference |

|---|---|---|---|

| Oxalyl Chloride | Acyl Chloride | Highly reactive, volatile byproducts | rsc.org |

| Thionyl Chloride | Acyl Chloride | Highly reactive, generates SO₂ and HCl | slideshare.net |

| N,N'-Carbonyldiimidazole (CDI) | Acylimidazole | Mild conditions, avoids strong acids | researchgate.net |

| HBTU/HOBt | Activated Ester | High yields, low racemization for chiral acids | organic-chemistry.org |

Introduction of Fluoro and Methoxy Substituents

The synthesis of the key precursor, 4-cyclopropyl-2-fluoro-6-methoxybenzoic acid, requires careful strategic planning to install the three different substituents onto the aromatic ring with the correct regiochemistry. The order of the reactions is critical, as the directing effects of the existing groups will influence the position of subsequent additions.

Regioselective Fluorination Techniques

Introducing a fluorine atom at a specific position on an aromatic ring is a crucial step. For the target molecule, fluorination must occur ortho to the eventual carboxylic acid group and meta to the cyclopropyl group. Direct C-H functionalization is a modern approach to achieve such selectivity. For example, transition metal-catalyzed reactions, such as those using iridium catalysts, can direct functionalization to the ortho position of a benzoic acid. nih.gov While typically used for amination or methylation, similar principles can guide the development of directed fluorination.

More classical electrophilic fluorination can also be employed, though regioselectivity can be a challenge. Reagents like Selectfluor (F-TEDA-BF₄) are common sources of electrophilic fluorine ("F+"). The outcome of the reaction is governed by the electronic and steric properties of the substituents already on the ring. Starting with a precursor that has strongly directing groups can ensure the desired regiochemical outcome.

Strategies for Ortho- and Para-Substituted Methoxy Groups

The methoxy group is positioned ortho to the carboxyl group and the fluorine atom. A common method for its introduction is through the Williamson ether synthesis, which involves the methylation of a corresponding phenol (B47542) (hydroxy group) with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated by electron-withdrawing groups. For example, a precursor with a nitro or fluoro group at the target position can react with sodium methoxide. The synthesis of related compounds like 2,3-difluoro-6-methoxybenzoic acid often starts from a benzaldehyde (B42025) precursor where the methoxy group is already in place, suggesting it is often installed early in the synthetic sequence. google.com The presence of the methoxy group, a strong ortho-para director, will heavily influence the position of subsequent electrophilic aromatic substitution reactions.

Scale-Up Considerations and Process Chemistry in Research Settings

Transitioning the synthesis of this compound from a small-scale laboratory procedure to a larger, process-oriented setting introduces several challenges.

Reagent Selection and Safety: Reagents like thionyl chloride and oxalyl chloride are effective but highly corrosive and toxic, requiring specialized handling equipment for larger quantities. Direct amidation methods, while potentially requiring higher temperatures and pressures, may be safer by avoiding such hazardous intermediates.

Thermal Management: Many steps, particularly the reaction of an acyl chloride with ammonia, can be highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure product stability. Continuous flow reactors offer a significant advantage in this regard, as their high surface-area-to-volume ratio allows for superior thermal control. ispe.org

Purification: While laboratory syntheses often rely on column chromatography for purification, this method is generally not economically viable for large-scale production. The process should be designed to yield a crude product that can be purified through crystallization, which is more scalable and cost-effective.

Regiochemical Purity: Ensuring high regioselectivity during the aromatic substitution steps is critical, as separation of regioisomers on a large scale can be difficult and costly. Each step must be optimized to minimize the formation of unwanted isomers.

Sustainable Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. mdpi.com

Atom Economy: Direct condensation of the carboxylic acid with ammonia represents the most atom-economical route to the final product. mdpi.com Routes involving stoichiometric activating agents and protecting groups generate more waste and have lower atom economy.

Solvent Selection: The choice of solvent is a major contributor to the environmental footprint of a synthesis. Replacing hazardous solvents with greener alternatives like water, ethanol, or cyclopentyl methyl ether (CPME) is a key goal. ispe.orgacs.org Solvent-free reaction conditions, where feasible, offer an ideal solution. tandfonline.comtandfonline.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents. pfizer.com This includes catalytic methods for direct amidation, which reduce the waste generated by traditional coupling reagents. Biocatalysis, using enzymes such as Candida antarctica lipase (B570770) B (CALB), represents a highly sustainable method for amide bond formation, often proceeding under mild conditions in green solvents. nih.gov

Energy Efficiency: Optimizing reactions to proceed at ambient temperature and pressure reduces energy consumption. pharmaceutical-technology.com The use of alternative energy sources like microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times and reduced energy use. researchgate.net

Renewable Feedstocks: While the synthesis of complex aromatic compounds from renewable feedstocks is still a developing field, it represents a long-term goal for sustainable pharmaceutical manufacturing. ispe.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Chemical Reactivity and Derivatization Pathways of 4 Cyclopropyl 2 Fluoro 6 Methoxybenzamide

Amide Functional Group Transformations

The primary amide group (-CONH₂) is a versatile functional handle for derivatization. The nitrogen atom, possessing a lone pair of electrons, can act as a nucleophile, while the entire amide linkage is susceptible to cleavage under certain conditions.

The hydrogen atoms on the amide nitrogen can be substituted with alkyl or acyl groups. These reactions typically proceed by first deprotonating the amide with a suitable base (e.g., sodium hydride, NaH) to form a more nucleophilic amidate anion. This anion then reacts with an electrophile, such as an alkyl halide or an acyl chloride, in a nucleophilic substitution reaction.

N-Alkylation: Introduces an alkyl group onto the nitrogen atom.

N-Acylation: Introduces an acyl group, forming a more complex imide structure.

These transformations are fundamental in modifying the compound's steric and electronic properties.

| Reaction Type | Reagents | Product Structure | Product Name |

| N-Methylation | 1. NaH 2. CH₃I | 4-Cyclopropyl-2-fluoro-6-methoxy-N-methylbenzamide | |

| N-Acetylation | 1. NaH 2. CH₃COCl | N-Acetyl-4-cyclopropyl-2-fluoro-6-methoxybenzamide |

N-Carbamoylation involves the introduction of a carbamoyl (B1232498) group (-C(=O)NR₂) to the amide nitrogen, forming an N-acylurea derivative. A common synthetic route to achieve this is the reaction of the primary amide with an isocyanate (R-N=C=O). The nucleophilic amide nitrogen attacks the electrophilic carbon of the isocyanate, leading to the final product.

An example of this pathway is the targeted synthesis of 4-cyclopropyl-2-fluoro-6-methoxy-N-(o-tolylcarbamoyl)benzamide.

| Reactant 1 | Reactant 2 | Product Name |

| 4-Cyclopropyl-2-fluoro-6-methoxybenzamide | o-tolyl isocyanate | 4-cyclopropyl-2-fluoro-6-methoxy-N-(o-tolylcarbamoyl)benzamide |

The robust amide bond can be cleaved through hydrolysis or aminolysis, though these reactions often require forcing conditions such as high temperatures and the presence of strong acids or bases.

Hydrolysis: The amide is converted back to the corresponding carboxylic acid (4-cyclopropyl-2-fluoro-6-methoxybenzoic acid) and ammonia (B1221849). Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Aminolysis (Transamidation): This reaction involves heating the amide with another amine, resulting in the substitution of the original -NH₂ group with the new amine. This process is typically an equilibrium and can be driven to completion by using a large excess of the reacting amine or by removing the displaced ammonia.

| Reaction Type | Conditions | Products |

| Acidic Hydrolysis | H₂O, H₂SO₄, Heat | 4-Cyclopropyl-2-fluoro-6-methoxybenzoic acid + NH₄⁺ |

| Basic Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 4-Cyclopropyl-2-fluoro-6-methoxybenzoic acid + NH₃ |

| Aminolysis | R-NH₂, Heat | N-substituted-4-cyclopropyl-2-fluoro-6-methoxybenzamide + NH₃ |

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is substituted with groups that influence its susceptibility to further functionalization through electrophilic or nucleophilic substitution.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The outcome of such reactions is governed by the directing effects and the activating or deactivating nature of the substituents already present. masterorganicchemistry.com

The available positions for substitution on the ring are C3 and C5. The directing effects of the existing groups are as follows:

-OCH₃ (at C6): A strongly activating group that directs incoming electrophiles to the ortho (C5) and para positions.

-Cyclopropyl (at C4): An activating group that directs to the ortho (C3, C5) and para positions.

-F (at C2): A deactivating group that directs to the ortho and para (C5) positions.

-CONH₂ (at C1): A deactivating group that directs to the meta (C3, C5) positions.

Considering these combined effects, positions C3 and C5 are both targets for substitution. However, the powerful activating and ortho-directing effect of the methoxy (B1213986) group at C6 makes the C5 position the most probable site for electrophilic attack.

| Substituent | Position | Nature | Directing Effect |

| -CONH₂ | C1 | Deactivating | Meta (to C3, C5) |

| -F | C2 | Deactivating | Ortho, Para (to C5) |

| -Cyclopropyl | C4 | Activating | Ortho, Para (to C3, C5) |

| -OCH₃ | C6 | Strongly Activating | Ortho, Para (to C5) |

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for this molecule, allowing for the displacement of the fluorine atom at the C2 position. libretexts.org This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

The feasibility of SNAr is enhanced by two key features of the molecule:

Presence of a Good Leaving Group: Fluoride (B91410) is an effective leaving group in SNAr reactions. youtube.com

Activating Electron-Withdrawing Group: The amide group (-CONH₂) is located ortho to the fluorine atom. Its electron-withdrawing nature helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby activating the ring for nucleophilic attack. libretexts.org

A variety of strong nucleophiles can be used to displace the fluoride, leading to a range of 2-substituted derivatives.

| Nucleophile | Reagent Example | Product of Substitution at C2 |

| Alkoxide | NaOCH₃ | 4-Cyclopropyl-2,6-dimethoxybenzamide |

| Amine | NH(CH₃)₂ | 4-Cyclopropyl-2-(dimethylamino)-6-methoxybenzamide |

| Thiolate | NaSCH₃ | 4-Cyclopropyl-6-methoxy-2-(methylthio)benzamide |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) represents a powerful strategy for the functionalization of aromatic rings, guided by a directing metalation group (DMG). In the case of this compound, the primary amide group (-CONH2) can serve as an effective DMG. The amide proton can be abstracted by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to form an N-anion. This anionic species then directs the deprotonation of the proximal ortho position (C3) by the organolithium base through the formation of a stable six-membered ring intermediate involving the lithium cation.

Subsequent reaction of the ortho-lithiated intermediate with an electrophile allows for the introduction of various functional groups, as illustrated in the following table:

| Electrophile | Introduced Functional Group |

| D2O | Deuterium |

| I2 | Iodine |

| (CH3)3SiCl | Trimethylsilyl (B98337) |

| CO2 | Carboxylic acid |

| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl |

| Alkyl halides | Alkyl |

| This table is illustrative of common electrophiles used in DoM reactions and does not represent experimentally verified reactions for this specific compound. |

Transition metal-catalyzed C-H activation is another contemporary approach for ortho-functionalization. Catalysts based on palladium, rhodium, or iridium can facilitate the direct arylation, alkylation, or amination of the C-H bond ortho to the directing amide group, often with high selectivity and functional group tolerance. scispace.com

Reactions Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl group, while generally considered a stable saturated ring, possesses unique electronic properties, including significant s-character in its C-C bonds, which imparts some "double-bond" character. This allows it to participate in a variety of chemical transformations, particularly under conditions that can overcome its inherent strain energy.

Ring-Opening Reactions and Rearrangements

The cyclopropyl ring of this compound can undergo ring-opening reactions under various conditions, including acid-catalyzed, metal-mediated, and radical pathways.

Acid-Catalyzed Ring Opening: In the presence of strong Brønsted or Lewis acids, the cyclopropyl ring can be protonated or coordinate to the acid, leading to the formation of a carbocationic intermediate. This cation can then be trapped by a nucleophile. For instance, treatment with a strong acid in the presence of a nucleophilic solvent like methanol (B129727) could potentially lead to a 1,3-addition product. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation, which is in turn affected by the substituted aromatic ring.

Metal-Catalyzed Reactions: Transition metals can mediate the ring-opening of cyclopropanes. For example, Rh(I) complexes are known to catalyze the rearrangement of vinylcyclopropanes to cyclopentenes. digitellinc.com While the target molecule lacks a vinyl group, other transition metals might facilitate different modes of ring-opening or rearrangement, potentially leading to the formation of larger ring systems or functionalized acyclic products.

Radical Reactions: The cyclopropyl ring can also be opened via radical intermediates. nih.gov For example, a radical initiator could promote the formation of a carbon-centered radical on the cyclopropyl ring, which could then undergo ring-opening to a more stable radical species. This reactive intermediate could then participate in subsequent radical reactions.

Rearrangements of cyclopropyl-substituted aromatic compounds are also known. For example, cyclopropyl carbenes can rearrange to form cyclobutenes. researchgate.net While not directly applicable to the benzamide (B126) itself, derivatization to a precursor that could generate a cyclopropyl carbene could open pathways to such rearranged products. Similarly, cyclopropyl-substituted nitrenium ions have been shown to undergo ring expansion and elimination reactions. acs.org

Functionalization of the Cyclopropyl Moiety

Direct functionalization of the cyclopropyl ring without ring-opening presents a synthetic challenge but can be achieved under specific conditions. The cyclopropyl group is a common motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and influence metabolic stability. iris-biotech.descientificupdate.com

Methodologies for the installation and functionalization of cyclopropane (B1198618) rings are of significant interest. digitellinc.com For instance, catalytic carbene or carbenoid insertion into C-H bonds of the cyclopropyl ring, although challenging, could provide a route for direct functionalization. Biocatalytic approaches have also emerged for the enantioselective synthesis of functionalized cyclopropanes. nih.gov

More commonly, functionalization is achieved by incorporating a pre-functionalized cyclopropyl group during the synthesis of the aromatic core. Alternatively, reactions that proceed via activation of the benzylic position, if one were present on the cyclopropyl ring, could be envisioned.

Stereochemical Implications of Reactivity (if applicable to specific transformations)

Reactions involving the cyclopropyl ring can have significant stereochemical implications. For instance, the ring-opening of cyclopropanes can proceed through stereospecific pathways. The Woodward-Hoffmann rules predict that the electrocyclic ring-opening of a cyclopropyl cation to an allyl cation proceeds in a disrotatory manner. tue.nl This means that the stereochemistry of substituents on the cyclopropyl ring will dictate the stereochemistry of the resulting acyclic product.

In the case of nucleophilic attack on a metal-activated cyclopropane, the stereochemical outcome (retention or inversion of configuration) would depend on the mechanism of the reaction, including the nature of the metal and the nucleophile. For example, the conjugate addition of organocuprates to cyclopropyl enones followed by ring-opening has been shown to proceed with retention of stereochemistry at the cyclopropyl carbon. acs.orgacs.org

If the cyclopropyl ring itself is chiral, enantioselective reactions would be crucial to control the stereochemical outcome. The use of chiral catalysts or reagents could allow for the selective reaction of one enantiomer over the other, or the diastereoselective functionalization of a prochiral cyclopropyl group.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides valuable insights into the reactivity and stability of this compound and its derivatives.

Kinetics: Kinetic studies would be essential to understand the rates of the various potential reactions, such as directed ortho metalation and cyclopropyl ring-opening. For instance, determining the rate constants for the deprotonation at the ortho position would provide information about the efficiency of the DoM strategy. The rates of these reactions would be influenced by factors such as the nature of the base, the solvent, the temperature, and the electronic effects of the substituents on the aromatic ring. Kinetic studies on the breakdown of N-(hydroxymethyl)benzamide derivatives have shown a dependence on pH, indicating that the reaction rates can be influenced by catalysis. nih.gov

Thermodynamics: Thermodynamic studies would provide information on the relative stability of the reactants, intermediates, and products. For example, the thermodynamic stability of the ortho-lithiated intermediate would influence its formation and subsequent reactions. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different species and transition states, providing insights into the thermodynamics of potential reaction pathways. researchgate.net The thermodynamics of cocrystal formation involving benzamide have been studied, highlighting the importance of intermolecular interactions in determining the stability of different solid forms. semanticscholar.org Vapor pressure measurements and differential scanning calorimetry can be used to determine thermodynamic properties such as the enthalpies of sublimation and fusion. acs.org

Advanced Spectroscopic and Structural Elucidation of 4 Cyclopropyl 2 Fluoro 6 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. The planned analysis for 4-Cyclopropyl-2-fluoro-6-methoxybenzamide included:

Comprehensive ¹H NMR Spectral Analysis

A complete ¹H NMR analysis would have involved the determination of chemical shifts (δ) for each proton, the measurement of coupling constants (J) between neighboring protons, and the assignment of spin systems. This would have provided clear insights into the electronic environment and connectivity of the protons within the molecule, particularly for the distinct signals of the aromatic protons, the methoxy (B1213986) group, the cyclopropyl (B3062369) ring protons, and the amide protons.

¹³C NMR Spectroscopy with DEPT and Quantitative Analysis

The ¹³C NMR spectral analysis, augmented with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would have been used to identify all unique carbon signals and to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This is crucial for confirming the carbon backbone of the molecule.

Heteronuclear NMR (e.g., ¹⁹F NMR) for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would have been a key component of the analysis. This technique is highly sensitive to the local electronic environment of the fluorine nucleus and would provide a distinct signal confirming its presence and offering information about its coupling with nearby protons and carbons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively establish the molecular structure, a suite of two-dimensional NMR experiments was planned:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would have been employed to determine the exact mass of the molecular ion of this compound with high precision. This data is critical for confirming the elemental formula of the compound, a fundamental aspect of its characterization.

Unfortunately, the raw data necessary to perform these analyses and generate the corresponding data tables and detailed research findings for this compound could not be retrieved from available public sources. Without this foundational information, a scientifically accurate and informative article adhering to the requested structure cannot be produced.

Fragmentation Pathway Analysis via MS/MS Techniques

No mass spectrometry fragmentation data for this compound is currently available in the scientific literature. To perform a fragmentation pathway analysis, the compound would need to be analyzed using tandem mass spectrometry (MS/MS). This analysis would involve isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting mass spectrum would reveal characteristic losses of neutral fragments from the parent molecule.

A hypothetical fragmentation pattern could involve:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amides.

Loss of the cyclopropyl group (C₃H₅): Cleavage of the bond connecting the cyclopropyl ring to the aromatic ring.

Loss of a methyl radical (CH₃) from the methoxy group, followed by loss of carbon monoxide (CO).

Cleavage of the amide bond, leading to fragments corresponding to the benzoyl and amine portions of the molecule.

Without experimental data, any proposed fragmentation pathway remains speculative.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Specific Infrared (IR) and Raman spectra for this compound have not been published. Such spectra would be invaluable for identifying the functional groups present in the molecule and understanding its vibrational modes.

Characteristic Absorption Bands for Functional Groups (e.g., Amide C=O, C-F, C-O stretch)

While specific data is unavailable, the expected characteristic absorption bands in the IR spectrum would include:

Amide N-H stretch: Typically appearing as two bands in the region of 3400-3200 cm⁻¹ for a primary amide.

Amide C=O stretch (Amide I band): A strong absorption expected around 1680-1630 cm⁻¹.

Amide N-H bend (Amide II band): Found near 1650-1580 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

C-O (aryl-alkyl ether) stretch: Asymmetric and symmetric stretches, typically in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

C-F stretch: A strong absorption expected in the 1250-1020 cm⁻¹ range.

Cyclopropyl C-H stretches: Typically observed just above 3000 cm⁻¹.

The table below outlines the expected (but not experimentally confirmed) IR absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Amide (N-H) | 3400-3200 | Stretch |

| Amide (C=O) | 1680-1630 | Stretch |

| Aromatic (C=C) | 1600-1450 | Stretch |

| Aryl Ether (C-O) | 1275-1200 | Asymmetric Stretch |

| Fluoroaromatic (C-F) | 1250-1020 | Stretch |

X-ray Crystallography for Solid-State Molecular Structure Determination

There are no published X-ray crystallographic data for this compound. A single-crystal X-ray diffraction study would be required to determine its precise three-dimensional structure in the solid state.

Unit Cell Parameters, Bond Lengths, and Bond Angles

This information is not available. Such a study would provide precise measurements of the unit cell dimensions (a, b, c, α, β, γ), the lengths of all covalent bonds (e.g., C-C, C=O, C-N, C-F, C-O), and the angles between these bonds. This data is fundamental for understanding the molecule's geometry.

Intermolecular Interactions and Crystal Packing Motifs

Details on the intermolecular interactions and crystal packing are not available. X-ray crystallography would reveal how the molecules arrange themselves in the crystal lattice. It would be expected that hydrogen bonding between the amide groups (N-H···O=C) would be a dominant interaction, potentially leading to the formation of dimers or extended chains. Other potential interactions could include π-π stacking of the aromatic rings and weaker C-H···O or C-H···F interactions.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties. If chiral derivatives were to be synthesized (for example, by introducing a stereocenter), techniques such as circular dichroism (CD) spectroscopy could be used to study their stereochemistry. However, no such studies have been reported in the literature.

Computational and Theoretical Studies on 4 Cyclopropyl 2 Fluoro 6 Methoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Cyclopropyl-2-fluoro-6-methoxybenzamide, a DFT study would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms, known as the ground state. This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) is crucial for obtaining accurate results. The output of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the optimized structure.

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

Frontier molecular orbital theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. A computational study would visualize the spatial distribution of the HOMO and LUMO across the molecular structure, identifying the regions most likely to be involved in chemical reactions.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. Different colors are used to represent regions of varying potential; typically, red indicates electron-rich, negative potential areas (often associated with electronegative atoms like oxygen and fluorine), while blue signifies electron-poor, positive potential areas (usually around hydrogen atoms). The ESP map for this compound would highlight the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions and potential binding to biological targets.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, such as this compound, can exist in multiple spatial arrangements called conformations.

Torsional Scans and Conformational Isomerism

To explore the conformational landscape, torsional scans (or potential energy surface scans) are performed. This involves systematically rotating specific dihedral angles (torsion angles) in the molecule and calculating the energy at each step. For this compound, key torsions would include the bonds connecting the cyclopropyl (B3062369) and methoxy (B1213986) groups to the benzene (B151609) ring, as well as the amide group. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and identifies the low-energy conformers.

Energy Minimization and Global Minimum Searches

Following a torsional scan, the identified low-energy conformations are subjected to full geometry optimization to find the precise energy minima. To ensure that the most stable conformation (the global minimum) is found, more advanced search algorithms may be employed. These methods systematically explore the potential energy surface to locate all stable conformers and their relative energies. This information is critical for understanding the molecule's preferred shape in different environments.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound, providing valuable insights that complement experimental data. These predictions are primarily rooted in quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method for its balance of accuracy and computational cost.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) can be predicted with high accuracy. The process involves optimizing the molecule's geometry and then using methods like the Gauge-Independent Atomic Orbital (GIAO) to calculate the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. The choice of functional (e.g., B3LYP, TPSSh) and basis set (e.g., 6-311+G(d,p), cc-pVTZ) is crucial for achieving results that correlate well with experimental findings. researchgate.net For this compound, this would allow for the assignment of each ¹H and ¹³C signal in its complex spectrum.

Infrared (IR) spectroscopy predictions involve calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions. The resulting vibrational modes and their intensities correspond to the peaks in an IR spectrum. These calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and require scaling for better comparison. Key vibrational modes for this molecule would include the N-H and C=O stretches of the amide group, C-F stretch, and various vibrations of the aromatic ring and cyclopropyl group.

Prediction of Ultraviolet-Visible (UV-Vis) spectra is accomplished using Time-Dependent DFT (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the peaks in a UV-Vis spectrum. These calculations can help identify the nature of the electronic transitions, such as π→π* or n→π* transitions within the benzamide (B126) chromophore.

Table 1: Illustrative Predicted Spectroscopic Data for this compound

Note: The following data are hypothetical examples based on typical DFT calculations for similar aromatic amides and are for illustrative purposes only, as specific computational studies on this molecule are not publicly available.

| Parameter | Predicted Value | Spectroscopic Region/Assignment |

| ¹³C NMR Chemical Shift | 168.5 ppm | C=O (Amide Carbonyl) |

| ¹H NMR Chemical Shift | 7.8 ppm | -NH₂ (Amide Protons) |

| IR Frequency | 3450 cm⁻¹ (scaled) | N-H Symmetric Stretch |

| IR Frequency | 1680 cm⁻¹ (scaled) | C=O (Amide I band) Stretch |

| UV-Vis λmax | 245 nm | π→π* Transition |

Reaction Mechanism Elucidation via Transition State Calculations

Transition state (TS) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms, determining reaction rates, and understanding selectivity. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy path between reactants and products. ucsb.edumcmaster.ca

For a molecule like this compound, TS calculations could be used to study various reactions, such as its synthesis, hydrolysis, or metabolic pathways. For instance, investigating the base-catalyzed hydrolysis of the amide group would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov

The process begins by finding the optimized geometries of the reactants and products. A guess structure for the transition state is then constructed, often based on chemical intuition or by using specialized search algorithms like Synchronous Transit-Guided Quasi-Newton (STQN). ucsb.edu This guess structure is then optimized to locate the saddle point. A key validation step is a frequency calculation on the optimized TS structure; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-N bond and formation of the C-OH bond). mcmaster.ca The energy difference between the transition state and the reactants gives the activation energy barrier (ΔG‡), which is crucial for predicting the reaction kinetics via Transition State Theory. nih.gov

Table 2: Example Data from a Hypothetical Transition State Calculation for Amide Hydrolysis

Note: This table presents exemplary data typical for TS calculations on benzamide hydrolysis and does not represent actual results for this compound.

| Parameter | Reactants | Transition State | Products |

| Relative Free Energy (kcal/mol) | 0.0 | +22.5 | -5.8 |

| Key Bond Distance (C-N) | 1.38 Å | 1.85 Å | --- |

| Key Bond Distance (C-OH) | --- | 1.98 Å | 1.41 Å |

| Imaginary Frequency (cm⁻¹) | N/A | -350 cm⁻¹ | N/A |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanical calculations are excellent for stationary points, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, solvent interactions, and molecular flexibility. peerj.comrsc.org

For this compound, an MD simulation could reveal how the molecule behaves in a specific solvent, such as water or an organic solvent. This is crucial as solvent can significantly influence conformation and reactivity. The simulation would show how solvent molecules arrange around the solute, forming hydrogen bonds with the amide and methoxy groups, and how these interactions stabilize or destabilize certain conformations. For example, the orientation of the cyclopropyl and methoxy groups relative to the benzene ring might fluctuate, and MD can quantify these dynamics.

The process involves creating a simulation box containing one or more solute molecules surrounded by a large number of explicit solvent molecules. A force field (a set of parameters describing the potential energy of the system) is chosen to govern the interactions. After an initial energy minimization and equilibration period, the simulation is run for a duration typically ranging from nanoseconds to microseconds. rsc.org Analysis of the resulting trajectory can provide information on radial distribution functions (describing solvent structure), root-mean-square deviation (RMSD) to assess structural stability, and hydrogen bond lifetimes. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build models that correlate the structural features of molecules with their physicochemical properties, including chemical reactivity. mdpi.com The fundamental assumption is that the structure of a compound dictates its properties. mdpi.comnih.gov

To develop a QSPR model for the intrinsic chemical reactivity of a series of benzamides including this compound, one would first need a dataset of related compounds with experimentally measured reactivity data (e.g., rate constants for a specific reaction). For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors can encode various aspects of the molecular structure:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Steric/Geometrical Descriptors: Molecular volume, surface area, and specific conformational angles.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links the descriptors to the observed reactivity. nih.gov For example, a model might show that reactivity increases with a higher LUMO energy and decreases with steric hindrance around the carbonyl group. Once validated, this model could predict the reactivity of new, unsynthesized benzamide derivatives, guiding further research. Such models have been successfully applied to various substituted aromatic compounds. nih.govunicamp.br

Analytical Methodologies for Research Grade 4 Cyclopropyl 2 Fluoro 6 Methoxybenzamide

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. For 4-Cyclopropyl-2-fluoro-6-methoxybenzamide, various chromatographic methods are utilized to assess its purity and identify potential impurities generated during synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC method is typically developed to separate the main compound from any process-related impurities. ekb.egresearchgate.net

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation (resolution), peak shape, and sensitivity. A typical starting point would involve a C18 column, which is effective for retaining and separating moderately polar to nonpolar compounds. The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components, from polar to nonpolar, within a reasonable timeframe. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the analyte is in a single ionic form. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound and impurities. |

| Gradient | Start at 30% B, increase to 95% B over 20 min | Ensures separation of early-eluting polar impurities and late-eluting nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, balancing analysis time and pressure. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |

| Detection | UV at 270 nm | Wavelength selected based on the UV absorbance maximum of the benzamide (B126) chromophore. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC to avoid column overloading. |

This method allows for the quantification of the main peak (this compound) and the detection of impurities, often expressed as a percentage of the total peak area.

Gas Chromatography (GC) for Volatility Assessment and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Benzamides, including this compound, typically have low volatility and high boiling points, which can make direct GC analysis challenging. nih.gov The high temperatures required can lead to thermal degradation of the analyte in the injection port or on the column.

To overcome this, derivatization is often employed to increase the volatility and thermal stability of the compound. gcms.cz Silylation, for example, involves replacing the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile derivative suitable for GC analysis. gcms.cz

GC analysis is particularly useful for identifying volatile organic impurities that may be present from the synthesis, such as residual solvents or volatile starting materials. A flame ionization detector (FID) is commonly used for general impurity profiling due to its high sensitivity to organic compounds, while a mass spectrometer (MS) detector provides structural information for impurity identification. researchgate.net

Table 2: Typical GC Method Parameters (after Derivatization)

| Parameter | Typical Value |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Injection Port Temp. | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temp. | 310 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used primarily to monitor the progress of a chemical reaction. thieme.de By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can quickly visualize the consumption of starting materials and the formation of the product. acs.org

The separation is achieved by developing the plate in a sealed chamber containing a suitable solvent system (mobile phase). The choice of solvent system is critical for achieving good separation between the starting materials, product, and any byproducts. For a compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. After development, the spots are visualized, commonly under UV light at 254 nm, where aromatic compounds like this one will appear as dark spots. The retention factor (Rf) value for each spot is calculated to track the components.

Table 3: Example TLC Solvent Systems for Reaction Monitoring

| Solvent System (v/v) | Typical Application | Expected Observation |

|---|---|---|

| 70:30 Hexane:Ethyl Acetate | General reaction monitoring | Good separation of moderately polar compounds. The product should have a distinct Rf value from the starting materials. |

| 95:5 Dichloromethane:Methanol | For separating more polar compounds | Useful if byproducts are very polar and remain at the baseline in less polar systems. |

| 100% Ethyl Acetate | Screening for highly polar impurities | Can help visualize impurities that are not mobile in less polar solvent systems. |

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. wikipedia.org This technique is critical in pharmaceutical development where the different enantiomers of a drug can have vastly different biological activities. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. rochester.edu

However, an analysis of the molecular structure of this compound reveals that it is an achiral molecule. It possesses a plane of symmetry and contains no stereocenters. Therefore, it exists as a single structure and not as a pair of enantiomers. Consequently, chiral chromatography is not an applicable or necessary analytical method for this specific compound.

Spectrophotometric Quantification in Research Solutions

UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of an analyte in a solution, provided it contains a chromophore that absorbs light in the UV-Vis range. The benzamide functional group and the substituted benzene (B151609) ring in this compound act as a strong chromophore.

To quantify the compound, a pure reference standard is dissolved in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) to prepare a series of solutions with known concentrations. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear. The concentration of an unknown research sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. This method is highly valuable for quickly verifying the concentration of prepared stock solutions for use in research experiments.

Purity Assessment and Impurity Profiling in Synthesized Batches

A critical aspect of chemical synthesis is the assessment of the final product's purity and the identification of any impurities. ekb.eg Impurity profiling for a synthesized batch of this compound combines the analytical techniques described above, primarily HPLC.

The validated HPLC method (as described in 6.1.1) is the central tool for purity assessment. The purity is typically reported as the area percentage of the main product peak relative to the total area of all observed peaks. For a research-grade compound, a purity of >98% or >99% is often required.

Impurities can originate from several sources, including unreacted starting materials, byproducts from side reactions, or reagents used in the synthesis. For example, incomplete fluorination during a synthesis step could lead to chloro- or hydrogen-substituted analogues. HPLC coupled with Mass Spectrometry (LC-MS) is a powerful tool for identifying these unknown impurities by providing both the retention time and the mass-to-charge ratio of each component.

Table 4: Potential Impurities and Methods for Detection

| Potential Impurity | Possible Origin | Primary Analytical Method |

|---|---|---|

| 4-Cyclopropyl-2-chloro-6-methoxybenzamide | Incomplete halogen exchange reaction | HPLC/LC-MS |

| 4-Cyclopropyl-6-methoxybenzoic acid | Hydrolysis of the amide group | HPLC/LC-MS |

| Residual Solvents (e.g., Toluene, DMF) | From reaction or purification steps | GC-MS (Headspace) |

| Unreacted Starting Materials | Incomplete reaction | HPLC, TLC |

By employing these rigorous analytical methodologies, researchers can ensure the identity, purity, and quality of this compound, which is essential for obtaining reliable and reproducible results in subsequent scientific investigations.

Lack of Publicly Available Research Data Precludes Detailed Analytical Profile of this compound

The inquiry into the development of robust analytical protocols for ensuring reproducibility in research for this specific benzamide derivative did not yield scholarly articles, patents with detailed experimental sections, or public databases containing the requisite information. Searches for high-performance liquid chromatography (HPLC) conditions, nuclear magnetic resonance (NMR) spectroscopic data, and mass spectrometry (MS) fragmentation patterns specific to this compound were unsuccessful in retrieving the detailed research findings necessary to construct an authoritative analytical profile as requested.

General analytical techniques for related compounds, such as other substituted benzamides, cyclopropyl-containing molecules, and fluoro-methoxy aromatics, can be inferred. These would typically involve methodologies such as reversed-phase HPLC for purity assessment, ¹H and ¹³C NMR for structural elucidation, and mass spectrometry for molecular weight confirmation and fragmentation analysis. However, without specific experimental data, any discussion of these methods in the context of this compound would be speculative and would not meet the required standard of scientific accuracy and detail.

The development of robust and reproducible analytical protocols is a cornerstone of chemical research, ensuring the validity and comparability of scientific results. Such protocols would typically include detailed descriptions of sample preparation, instrumentation, and data analysis procedures. For HPLC, this would involve specifying the column type, mobile phase composition, flow rate, and detection wavelength. For NMR, it would include the solvent, spectrometer frequency, and details of spectral assignments. For mass spectrometry, it would encompass the ionization method and an analysis of the fragmentation patterns.

Unfortunately, due to the absence of this specific information in the public domain for this compound, it is not possible to provide the detailed article with interactive data tables as instructed. The scientific community relies on the publication of such data to build upon existing research, and in this instance, the foundational analytical characterization of this compound does not appear to be publicly documented.

Role of 4 Cyclopropyl 2 Fluoro 6 Methoxybenzamide As a Strategic Synthetic Building Block and Intermediate

Precursor in the Synthesis of Advanced Organic Scaffolds

The structure of 4-Cyclopropyl-2-fluoro-6-methoxybenzamide offers multiple reactive sites, making it an attractive precursor for more elaborate molecular frameworks. The benzamide (B126) moiety itself can undergo various transformations. The amide bond can be hydrolyzed or reduced, and the aromatic ring is amenable to electrophilic or nucleophilic substitution reactions, guided by the directing effects of the existing substituents.

The cyclopropyl (B3062369) group, a three-membered carbocycle, is known for its unique electronic properties and its ability to participate in ring-opening reactions under specific conditions, providing a pathway to linear alkyl chains with defined stereochemistry. Furthermore, the fluorine and methoxy (B1213986) groups modulate the reactivity of the benzene (B151609) ring and can influence the pharmacokinetic properties of resulting larger molecules in medicinal chemistry contexts.

Scaffold for Combinatorial Chemistry and Library Synthesis in Research

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. The core structure of this compound is well-suited to serve as a central scaffold in such endeavors. By systematically varying the substituents at different positions, a diverse library of analogues can be generated.

For instance, the amide nitrogen can be functionalized with a variety of alkyl or aryl groups. Similarly, the aromatic ring could be further substituted, or the methoxy group could be demethylated to a phenol (B47542), opening up another avenue for diversification. This approach allows for the efficient exploration of the chemical space around this benzamide core, which is a common strategy in drug discovery to identify compounds with desired biological activities.

Methodologies for its Incorporation into Complex Molecular Architectures

The incorporation of the this compound unit into larger, more complex molecules can be achieved through a variety of established synthetic methodologies. The amide functionality provides a handle for standard coupling reactions, such as amide bond formation with carboxylic acids or cross-coupling reactions if the amide nitrogen is part of a larger heterocyclic system.

The aromatic ring can participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would typically involve prior functionalization of the aromatic ring, for example, by introducing a halogen or a boronic acid derivative. The presence of the fluorine atom can influence the regioselectivity of these reactions.

Case Studies Illustrating its Versatility in Multi-Step Organic Synthesis

While specific, detailed case studies for the multi-step synthesis of complex molecules starting from or incorporating this compound are not readily found in the current body of scientific literature, the versatility of its constituent parts is well-established. For example, cyclopropyl-containing compounds are key components in a number of pharmaceuticals due to the conformational rigidity and metabolic stability the cyclopropyl group can confer.

Similarly, fluorinated benzamides are a prevalent structural motif in many biologically active compounds. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa. A hypothetical multi-step synthesis could involve the initial construction of the this compound core, followed by a series of transformations to build up a more complex target molecule, leveraging the reactivity of the amide, the aromatic ring, and potentially the cyclopropyl group.

Design and Synthesis of New Benzamide-Based Chemical Entities Utilizing the Compound

The unique substitution pattern of this compound makes it an intriguing starting point for the design and synthesis of new chemical entities. Medicinal chemists could utilize this compound as a foundational piece in a fragment-based drug design approach. The cyclopropyl group can probe hydrophobic pockets in protein binding sites, while the fluorinated methoxy-substituted phenyl ring can engage in various interactions, including hydrogen bonding and aromatic interactions.

The synthesis of new benzamide-based entities would likely involve modifying the core structure to optimize interactions with a specific biological target. This could include, but is not limited to, the introduction of additional functional groups to enhance potency, selectivity, and pharmacokinetic properties. The inherent chemical tractability of the benzamide scaffold would facilitate such synthetic elaborations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.